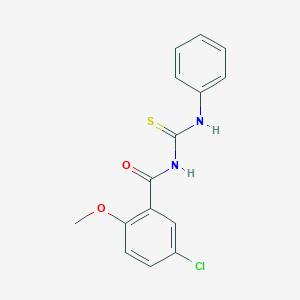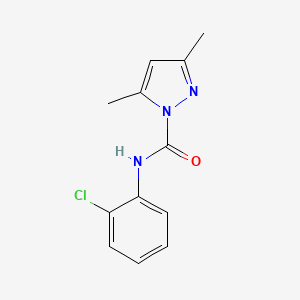![molecular formula C22H26N4O3 B5887171 N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5887171.png)
N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide, also known as MEH-225, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide works by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors, such as N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide, can cause changes in the expression of genes that are involved in cell cycle regulation, DNA repair, and apoptosis, leading to the inhibition of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects:
N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis. N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide has also been shown to enhance the anti-cancer activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, one limitation of N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo. N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide also has a short half-life, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
For research on N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide include improving its solubility and stability, as well as investigating its potential in combination with other chemotherapeutic agents. N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide may also have potential applications in other diseases, such as neurodegenerative disorders and inflammatory diseases, which involve dysregulation of gene expression. Further research is needed to fully understand the potential of N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide in these areas.
Synthesemethoden
N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide can be synthesized through a multistep process involving the reaction of 4-(4-morpholinylmethyl)benzoyl chloride with ethyl hydrazinecarboxylate, followed by the reaction of the resulting intermediate with 3-nitrobenzoyl chloride and acetic anhydride. The final product is obtained through the hydrolysis of the resulting acetate ester with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Eigenschaften
IUPAC Name |
N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-16(20-4-3-5-21(14-20)23-17(2)27)24-25-22(28)19-8-6-18(7-9-19)15-26-10-12-29-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,23,27)(H,25,28)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULVMEGHKOSXNW-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC(=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC(=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{(1E)-N-[4-(morpholin-4-ylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5887095.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5887104.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)

![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)





![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B5887181.png)